![molecular formula C22H23NO4 B2558223 3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid CAS No. 2138243-33-9](/img/structure/B2558223.png)
3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid” is a chemical compound with the CAS Number: 2138243-33-9 . It has a molecular weight of 365.43 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name of the compound is 3-((((9H-fluoren-9-yl)methoxy)carbonyl)(cyclopropylmethyl)amino)propanoic acid . The InChI Code is 1S/C22H23NO4/c24-21(25)11-12-23(13-15-9-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 365.43 .Applications De Recherche Scientifique
Solid Phase Peptide Synthesis
- Fmoc amino acids, including those related to 3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid, have been extensively used in solid phase peptide synthesis. The methodology has been enhanced with various solid supports, linkages, and side chain protecting groups. This advancement has enabled the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins (Fields & Noble, 2009).
Synthesis of Oligomers and Amino Acids
- N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids have been prepared and incorporated into solid-phase synthesis for efficient synthesis of oligomers. These developments are crucial for bioorganic chemistry and the synthesis of novel bioactive compounds (Gregar & Gervay-Hague, 2004).
Bioorganic Chemistry and Material Science
- The Fmoc group, as part of compounds like this compound, plays a significant role in bioorganic chemistry and material science. It aids in the formation of diverse N-substituted hydroxamic acids and facilitates the development of novel materials (Mellor & Chan, 1997).
Renewable Building Blocks for Material Science
- Research has explored using phloretic acid, a compound related to this compound, as a renewable building block in material science. This approach is significant for developing sustainable materials with a wide range of applications (Trejo-Machin et al., 2017).
Applications in Functional Materials
- Fmoc-modified amino acids and short peptides, closely related to the subject compound, exhibit significant self-assembly features. They hold potential for applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016).
Use in Protecting Groups
- The Fmoc group is used to protect hydroxy-groups in the synthesis of complex organic molecules, demonstrating its versatility in organic synthesis (Gioeli & Chattopadhyaya, 1982).
Molecular Engineering and Solar Cell Applications
- Molecular engineering of organic sensitizers, which includes derivatives of Fmoc amino acids, has been pivotal in solar cell applications. This demonstrates the compound's utility in renewable energy technologies (Kim et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
3-[cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)11-12-23(13-15-9-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMKUAARSZNUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

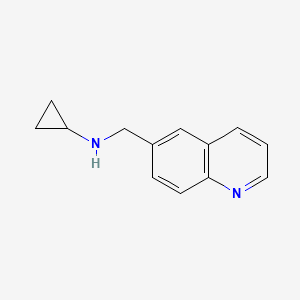
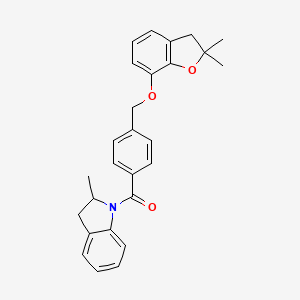
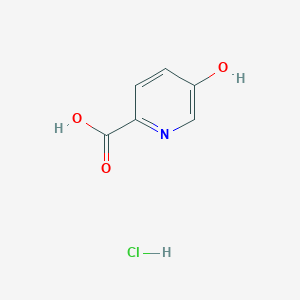
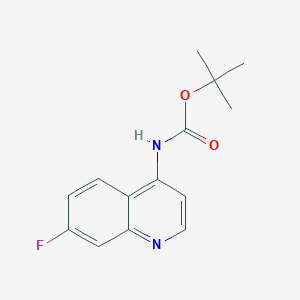

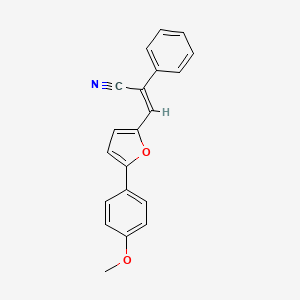
![4-butoxy-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2558149.png)
![2-ethyl-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2558151.png)



![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methylthiazol-5-yl)methanone](/img/structure/B2558159.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2558160.png)
![1-[3-(Oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2558161.png)